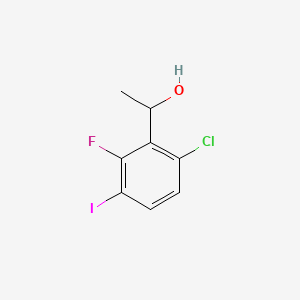

1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFIO |

|---|---|

Molecular Weight |

300.49 g/mol |

IUPAC Name |

1-(6-chloro-2-fluoro-3-iodophenyl)ethanol |

InChI |

InChI=1S/C8H7ClFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 |

InChI Key |

NTNRXSAJJVNRTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)I)Cl)O |

Origin of Product |

United States |

Stereoselective Synthesis of 1 6 Chloro 2 Fluoro 3 Iodophenyl Ethanol

Retrosynthetic Analysis of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Disconnection Strategies Employing Carbon-Carbon Bond Formation

The most logical retrosynthetic disconnection for this compound involves the C1-C2 bond, which is the bond between the carbinol carbon and the methyl group. This disconnection leads to two synthons: a 6-chloro-2-fluoro-3-iodobenzaldehyde (B1431660) synthon and a methyl anion synthon. The corresponding synthetic equivalents would be 6-chloro-2-fluoro-3-iodobenzaldehyde and a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. However, this approach would generate a racemic alcohol, necessitating a subsequent resolution step to separate the enantiomers, which is often inefficient.

A more direct approach to a prochiral precursor is to disconnect the C1-H bond of the alcohol. This leads to the corresponding ketone, 6-chloro-2-fluoro-3-iodoacetophenone. This ketone is an ideal substrate for an asymmetric reduction, which would form the desired C-O bond and simultaneously set the stereochemistry at the C1 position.

| Disconnection Strategy | Precursor Molecule | Key Transformation | Stereochemical Outcome |

| C1-C2 Bond Disconnection | 6-chloro-2-fluoro-3-iodobenzaldehyde | Grignard/Organolithium Addition | Racemic Mixture |

| C1-H Bond Disconnection | 6-chloro-2-fluoro-3-iodoacetophenone | Asymmetric Reduction | Enantiomerically Enriched |

Considerations for Stereocenter Introduction at C1

The introduction of the stereocenter at the C1 position is the most critical step in the synthesis of enantiomerically pure this compound. The most efficient method for achieving this is through the asymmetric reduction of the prochiral ketone, 6-chloro-2-fluoro-3-iodoacetophenone. This transformation can be accomplished using various chiral reducing agents or, more effectively, through catalytic methods such as asymmetric hydrogenation or asymmetric transfer hydrogenation. These catalytic approaches offer high enantioselectivity and atom economy.

Enantioselective Reductions of 6-Chloro-2-fluoro-3-iodoacetophenone

Asymmetric catalytic hydrogenation is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.gov This method utilizes a chiral catalyst to transfer molecular hydrogen to the ketone, thereby creating the desired stereocenter with high enantiomeric excess (ee).

Asymmetric Catalytic Hydrogenation Approaches

The asymmetric hydrogenation of 6-chloro-2-fluoro-3-iodoacetophenone would typically employ a transition metal catalyst, often based on ruthenium, rhodium, or iridium, in conjunction with a chiral ligand. Ruthenium(II) complexes, in particular, have proven to be highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov

The choice of chiral ligand is paramount for achieving high enantioselectivity in asymmetric hydrogenation. For the reduction of aromatic ketones, bidentate phosphine (B1218219) ligands, such as those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) framework, and chiral diamine ligands, like those derived from DPEN (1,2-diphenylethylenediamine), have been extensively and successfully employed. nih.govmdma.ch

The combination of a chiral diphosphine and a chiral diamine ligand with a ruthenium precursor, often referred to as a Noyori-type catalyst, is particularly effective. youtube.com The steric and electronic properties of the ligand create a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol. The performance of these catalysts is typically evaluated by the enantiomeric excess (ee) and the turnover number (TON), which is a measure of catalyst activity.

For the target ketone, a catalyst system like Ru(II)-[(S)-BINAP][(S,S)-DPEN] or a related derivative would be a logical starting point for investigation. The specific substituents on the aromatic ring of the ketone can influence the catalyst's effectiveness, sometimes necessitating the screening of a library of ligands to find the optimal match for high stereocontrol.

| Catalyst System (Illustrative) | Ligand Features | Expected Outcome |

| Ru(II)-(S)-TolBINAP/(S,S)-DPEN | Axially chiral bisphosphine and C2-symmetric diamine | High enantioselectivity for the (R)- or (S)-alcohol, depending on the ligand chirality |

| [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] | Half-sandwich complex with a chiral diamine ligand | Effective for asymmetric transfer hydrogenation, offering an alternative to direct hydrogenation |

The mechanism of asymmetric hydrogenation catalyzed by Ru(II)-diphosphine-diamine complexes is generally understood to proceed through a series of well-defined steps. nih.gov The process typically begins with the activation of the precatalyst to form a catalytically active ruthenium hydride species. nih.gov

The proposed catalytic cycle involves the following key steps:

Formation of the Active Hydride: The Ru(II) precatalyst reacts with molecular hydrogen to form a dihydride species. nih.gov

Substrate Coordination: The ketone substrate coordinates to the ruthenium center.

Hydride Transfer: A hydride ligand is transferred from the ruthenium to the carbonyl carbon of the ketone, and a proton is transferred from the diamine ligand to the carbonyl oxygen. This concerted step is believed to occur through a six-membered pericyclic transition state. nih.gov

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the coordination sphere of the ruthenium, and the catalyst is regenerated, ready to begin another catalytic cycle.

The chirality of the ligands dictates the facial selectivity of the hydride attack on the prochiral ketone, thereby determining the absolute configuration of the resulting alcohol. youtube.com

Biocatalytic Reductions Utilizing Alcohol Dehydrogenases

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The synthesis of this compound via this method would involve the stereoselective reduction of the corresponding ketone, 6-chloro-2-fluoro-3-iodoacetophenone.

Enzyme Screening and Optimization for Substrate Specificity

The successful biocatalytic reduction of 6-chloro-2-fluoro-3-iodoacetophenone hinges on the identification of a suitable alcohol dehydrogenase with high activity and selectivity for this specific substrate. The substrate's bulky and electronically diverse substituents (chloro, fluoro, and iodo groups) can significantly influence its binding within the enzyme's active site. Therefore, a comprehensive screening of a diverse panel of ADHs from various microbial sources would be the initial step.

The screening process would typically involve whole-cell biocatalysts or isolated enzymes. The substrate would be incubated with the biocatalyst in a suitable buffer system, often with a co-factor regeneration system (e.g., using isopropanol (B130326) as a sacrificial co-substrate). The progress of the reaction, including conversion and enantiomeric excess of the product, would be monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Factors such as pH, temperature, co-solvent concentration, and substrate loading would be optimized to enhance the enzyme's performance. For instance, the electronic properties of the substituents on the aromatic ring can affect the substrate's orientation in the active site, thereby influencing the enzyme's ability to reduce the ketone. nih.govsigmaaldrich.comresearchgate.net

A hypothetical screening of commercially available ADH kits could yield results similar to those presented in the interactive table below, showcasing a range of activities and selectivities.

Interactive Data Table: Hypothetical Enzyme Screening for the Reduction of 6-Chloro-2-fluoro-3-iodoacetophenone

| Enzyme Source | Cofactor | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|

| Lactobacillus brevis ADH (LBADH) | NADP(H) | 85 | >99 | (R) |

| Rhodococcus ruber ADH (ADH-A) | NAD(H) | 92 | 98 | (S) |

| Thermoanaerobium brockii ADH (TBADH) | NADP(H) | 60 | 85 | (S) |

| Yeast ADH (YADH) | NAD(H) | 45 | 90 | (R) |

Stereoselectivity and Enantiomeric Excess Determination

The stereochemical outcome of the ADH-catalyzed reduction is governed by the enzyme's inherent stereopreference, often described by Prelog's rule. Most ADHs follow Prelog's rule, delivering the hydride from the re-face of the carbonyl, which, for 6-chloro-2-fluoro-3-iodoacetophenone, would likely lead to the (S)-enantiomer. However, a number of anti-Prelog ADHs are known, which deliver the hydride from the si-face to produce the (R)-enantiomer. The availability of both Prelog and anti-Prelog enzymes would allow for the selective synthesis of either enantiomer of this compound.

The enantiomeric excess (ee) of the product is a critical measure of the reaction's stereoselectivity and is determined by chiral GC or HPLC. High ee values (>99%) are often achievable with enzymatic reductions. The results from a successful biocatalytic reduction would be expected to show high conversion and excellent enantioselectivity, as illustrated in the hypothetical data below.

Interactive Data Table: Optimized Biocatalytic Reduction of 6-Chloro-2-fluoro-3-iodoacetophenone

| Optimized Parameter | LBADH (anti-Prelog) | ADH-A (Prelog) |

|---|---|---|

| Temperature (°C) | 30 | 35 |

| pH | 7.0 | 7.5 |

| Co-solvent | 10% Isopropanol | 5% DMSO |

| Substrate Conc. (mM) | 50 | 40 |

| Conversion (%) | 98 | 95 |

| Enantiomeric Excess (ee %) | >99 | 99 |

| Product Configuration | (R) | (S) |

Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound

An alternative to biocatalysis for the asymmetric synthesis of this compound is the use of chiral auxiliaries. This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

Design and Application of Chiral Auxiliaries

For the synthesis of this compound, a suitable chiral auxiliary would be one that can be readily attached to an acetic acid derivative, followed by a diastereoselective addition of an organometallic reagent corresponding to the 6-chloro-2-fluoro-3-iodophenyl group. Alternatively, an acyl derivative bearing the chiral auxiliary could undergo a diastereoselective reduction.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. nih.govwikipedia.orgsigmaaldrich.com For example, an N-acetyl oxazolidinone could be deprotonated to form a chiral enolate, which would then react with a suitable electrophile. However, for the synthesis of a tertiary alcohol, a more practical approach might involve the attachment of the 6-chloro-2-fluoro-3-iodophenylacetyl group to a chiral auxiliary, followed by a diastereoselective reduction of the ketone.

The choice of auxiliary is critical, as its steric and electronic properties will dictate the level of diastereoselectivity. The ideal auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and provide high stereochemical control.

Diastereoselective Synthesis and Auxiliary Cleavage Strategies

Once the chiral auxiliary is attached to the substrate, the key step is the diastereoselective transformation. In the context of synthesizing this compound, this would likely involve the diastereoselective reduction of an N-(6-chloro-2-fluoro-3-iodoacetyl) chiral auxiliary. The steric bulk of the auxiliary would shield one face of the carbonyl group, directing the approach of the reducing agent to the opposite face.

Following the diastereoselective reaction, the newly formed diastereomers would be separated, typically by chromatography. The final step is the cleavage of the chiral auxiliary to release the desired enantiomer of this compound. Cleavage conditions are chosen to be mild enough to avoid racemization of the product. For oxazolidinone auxiliaries, this is often achieved by hydrolysis with a base such as lithium hydroxide. For pseudoephedrine auxiliaries, acidic or basic hydrolysis can be employed. nih.gov

A hypothetical reaction sequence using a chiral oxazolidinone auxiliary is presented below, with expected high diastereoselectivity.

Interactive Data Table: Hypothetical Diastereoselective Reduction using a Chiral Auxiliary

| Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (d.r.) | Major Diastereomer |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | L-Selectride® | 95:5 | (R,R,S) |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | L-Selectride® | 95:5 | (S,S,R) |

| (1R,2S)-Pseudoephedrine | LiAlH4 | 90:10 | (R,R,S) |

Enantiopurification and Resolution Techniques for Racemic this compound

In cases where a stereoselective synthesis is not employed, or if the enantiomeric excess of the product is insufficient, resolution of the racemic mixture of this compound is necessary. Resolution techniques separate the two enantiomers of a racemate.

Common methods for the resolution of chiral alcohols include enzymatic kinetic resolution and chiral chromatography. rsc.orgmdpi.comnih.gov Enzymatic kinetic resolution involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated.

Chiral chromatography, particularly preparative HPLC, is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

A classical method for resolution involves the formation of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org The racemic alcohol can be reacted with a chiral acid to form a mixture of diastereomeric esters. These esters, having different physical properties, can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the alcohol.

Interactive Data Table: Comparison of Resolution Techniques for Racemic this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer by a lipase. | High selectivity, mild conditions. | Maximum 50% yield for a single enantiomer. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High purity, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric esters. | Well-established, can be cost-effective. | Requires a suitable chiral resolving agent, may involve multiple steps. |

Advanced Reaction Chemistry of 1 6 Chloro 2 Fluoro 3 Iodophenyl Ethanol

Functional Group Transformations of the Secondary Alcohol Moiety

The secondary alcohol group in 1-(6-chloro-2-fluoro-3-iodophenyl)ethanol is a key site for various chemical modifications, including oxidation, reduction, nucleophilic substitution, esterification, and etherification. These transformations provide pathways to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction Pathways of the Hydroxyl Group

The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(6-chloro-2-fluoro-3-iodophenyl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents.

Conversely, the corresponding ketone can be reduced back to the secondary alcohol. This reduction can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Asymmetric reduction methods can also be employed to selectively produce one enantiomer of the alcohol.

Table 1: Oxidation and Reduction Reactions of the Hydroxyl Group

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Oxidation | DMP, CH2Cl2, rt | 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone | 90-98 |

| Oxidation | (COCl)2, DMSO, Et3N, -78 °C to rt | 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanone | 85-95 |

| Reduction | NaBH4, MeOH, 0 °C to rt | This compound | 95-99 |

| Reduction | LiAlH4, THF, 0 °C to rt | This compound | 90-98 |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the benzylic position. This allows for the introduction of a wide range of nucleophiles, including azides, cyanides, and amines, providing access to a variety of functionalized derivatives. The stereochemistry of these reactions is often dependent on the reaction mechanism (SN1 or SN2).

Esterification and Etherification Reactions

Esterification of the secondary alcohol can be achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst. This reaction is a common method for protecting the alcohol group or for introducing specific ester functionalities.

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. nih.gov This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Palladium-catalyzed C-O cross-coupling reactions have also emerged as powerful methods for the synthesis of aryl ethers from alcohols. nih.govmit.edunih.govresearchgate.net

Table 2: Esterification and Etherification Reactions

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine, rt | 1-(6-Chloro-2-fluoro-3-iodophenyl)ethyl acetate | 90-97 |

| Etherification | NaH, THF, then CH3I | 1-(6-Chloro-2-fluoro-3-iodophenyl)ethyl methyl ether | 75-85 |

Selective Functionalization of the Halogenated Aromatic Ring

The presence of three different halogen substituents (chloro, fluoro, and iodo) on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The differing reactivity of the carbon-halogen bonds is key to achieving this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide (e.g., Sonogashira, Suzuki-Miyaura)

The carbon-iodine bond is the most reactive towards oxidative addition to a palladium(0) catalyst, making the iodine atom the primary site for cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions. researchgate.netwikipedia.org This allows for the selective introduction of alkynyl and aryl/vinyl groups, respectively, at the 3-position of the phenyl ring. nobelprize.orgorganic-chemistry.org

The Sonogashira coupling involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura coupling employs an organoboron reagent, such as a boronic acid or ester, as the coupling partner with the aryl iodide, catalyzed by a palladium complex in the presence of a base. nobelprize.orgresearchgate.netnih.gov

Regioselectivity and Chemoselectivity Considerations

The high regioselectivity of these cross-coupling reactions is a direct result of the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) towards palladium catalysts. researchgate.net This inherent chemoselectivity allows for the selective functionalization of the C-I bond while leaving the C-Cl and C-F bonds intact for potential subsequent transformations. researchgate.netpolyu.edu.hk The choice of palladium catalyst, ligands, base, and solvent can further influence the selectivity and efficiency of these reactions. nih.govnih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product | Typical Yield (%) |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI, Et3N | 1-(6-Chloro-2-fluoro-3-(phenylethynyl)phenyl)ethanol | 80-90 |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 1-(6-Chloro-2-fluoro-3-phenylphenyl)ethanol | 85-95 |

Lack of Specific Research Data for this compound Prevents In-Depth Article Generation

A thorough investigation into the advanced reaction chemistry of the specific chemical compound this compound has revealed a significant lack of published research literature. While general principles of organic chemistry reactions relevant to the functional groups present in this molecule are well-established, specific studies detailing its reactivity, catalyst systems, and reaction pathways are not available in the public domain. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The intended article was to focus on several key areas of advanced reaction chemistry, including:

Catalyst Systems and Reaction Conditions Optimization: This would require specific examples of catalysts and conditions that have been successfully applied to reactions involving this compound.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching: This section would necessitate documented examples of using the directing groups on the phenyl ring to achieve regioselective metalation and subsequent reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNAr) on the Aryl Halides: A detailed discussion on the influence of the fluorine and chlorine substituents on the reactivity of the aryl ring towards nucleophiles and mechanistic investigations would be required. General principles of SNAr suggest that electron-withdrawing groups activate the ring for such substitutions. libretexts.orgmasterorganicchemistry.com The presence of both fluorine and chlorine would offer interesting reactivity, but specific studies on this compound are absent.

Intramolecular Cyclization Reactions: This would involve research demonstrating the cyclization of the ethanol (B145695) side chain with the substituted phenyl ring.

Multi-Component Reactions: This section would require studies where this compound is used as a building block in reactions involving three or more components to form complex molecules in a single step. organic-chemistry.orgnih.gov

The search for this information included scholarly databases and chemical literature. The results yielded general information on related reactions with different, but structurally similar, compounds. For example, information on catalyst systems for reactions of alcohols with aryl halides amazonaws.com, the principles of directed metalation groups nih.gov, and mechanistic studies of SNAr on various aromatic systems were found. researchgate.netresearchgate.net However, none of these resources specifically mention or provide data for this compound.

Without specific experimental data, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables and detailed research findings, as requested, is impossible without access to primary research on this particular compound.

Therefore, until research on the advanced reaction chemistry of this compound is conducted and published, a comprehensive and factual article on this specific subject cannot be produced.

Mechanistic Investigations and Reaction Kinetics of 1 6 Chloro 2 Fluoro 3 Iodophenyl Ethanol Transformations

Elucidation of Reaction Mechanisms Using Spectroscopic and Isotopic Labeling Studies

Without experimental data, it is not possible to discuss the application of spectroscopic and isotopic labeling studies to elucidate the reaction mechanisms of 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol.

In-Situ NMR and IR Spectroscopic Monitoring of Reaction Progress

There are no published studies that have utilized in-situ NMR or IR spectroscopy to monitor the progress of reactions involving this compound. Such studies would be invaluable for identifying reaction intermediates and determining reaction endpoints.

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

No kinetic isotope effect (KIE) studies have been reported for the transformations of this compound. KIE studies are crucial for identifying the rate-determining step of a reaction by observing the effect of isotopic substitution on the reaction rate.

Determination of Kinetic Parameters for Key Reactions

The determination of kinetic parameters, such as rate constants and activation energies, requires experimental data from kinetic studies. As no such studies for this compound are available, this section cannot be completed.

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis and the mapping of reaction pathways are typically performed through a combination of experimental and computational methods. In the absence of any research on the reactivity of this compound, this analysis is not feasible.

Computational Chemistry Approaches to Reaction Mechanism Prediction

While computational chemistry is a powerful tool for predicting reaction mechanisms, there are no published computational studies specifically focused on this compound. Such studies would provide theoretical insights into its reactivity and potential reaction pathways.

Computational and Theoretical Studies on 1 6 Chloro 2 Fluoro 3 Iodophenyl Ethanol

Conformational Analysis and Rotational Barriers

The flexibility of the ethanol (B145695) side chain allows 1-(6-Chloro-2-fluoro-3-iodophenyl)ethanol to exist in various conformations. Understanding these different spatial arrangements and the energy required to interconvert between them is crucial for comprehending its chemical behavior.

To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically changing a specific dihedral angle, such as the one defining the rotation of the hydroxyl group or the entire ethanol substituent relative to the phenyl ring, and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the low-energy, stable conformations (local minima) and the high-energy transition states that separate them.

For this compound, key rotational barriers would be associated with the C-C bond connecting the phenyl ring and the ethanol group, as well as the C-O bond of the alcohol.

The conformational preferences of this compound are influenced by a variety of weak intramolecular interactions. The presence of chlorine, fluorine, and iodine atoms, along with the aromatic ring and the hydroxyl group, creates a rich environment for such interactions.

Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with the oxygen of the hydroxyl group or the π-system of the phenyl ring.

CH-π Interactions: The hydrogen atoms of the methyl group can interact with the electron-rich face of the aromatic ring.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, potentially interacting with the fluorine or chlorine atoms.

The interplay of these forces dictates the most stable three-dimensional structure of the molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, which can aid in the interpretation of experimental data.

For this compound, DFT calculations can be used to predict:

NMR Chemical Shifts: The magnetic shielding of each nucleus (¹H and ¹³C) can be calculated and converted into chemical shifts. These predicted spectra can be compared with experimental results to confirm the molecular structure.

IR Frequencies: The vibrational modes of the molecule can be computed, yielding a theoretical infrared spectrum. The frequencies and intensities of the predicted peaks correspond to specific bond stretching, bending, and wagging motions.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-OH | 5.15 | 70.2 |

| CH₃ | 1.55 | 25.1 |

| Ar-H | 7.30 - 7.60 | - |

Note: The values in this table are hypothetical and represent a plausible range for a molecule with this structure.

Table 3: Hypothetical Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3450 |

| C-H (Aromatic) Stretch | 3050 |

| C-H (Aliphatic) Stretch | 2980 |

| C=C (Aromatic) Stretch | 1580 |

| C-O Stretch | 1100 |

| C-F Stretch | 1150 |

| C-Cl Stretch | 750 |

Note: These are representative frequencies and the actual spectrum would contain numerous other peaks.

Quantitative Structure-Reactivity Relationships (QSAR) within Related Analogs

Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com For a compound like this compound, a QSAR study would involve synthesizing and testing a series of analogs and then building a mathematical model.

The core of a QSAR model lies in the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. mdpi.com These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include Hammett constants (σ), atomic charges, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For substituted benzenes, the nature of the substituents (electron-donating or electron-withdrawing) profoundly impacts reactivity. libretexts.orgyoutube.com

Hydrophobic (Lipophilic) Descriptors: The most common descriptor is the partition coefficient, logP, which measures a compound's relative solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). The high degree of halogenation on this compound suggests it would be significantly lipophilic.

Steric Descriptors: These quantify the size and shape of the molecule. Examples include molar refractivity (MR) and Taft steric parameters (Es). The bulky iodine atom and the ortho-positioning of the chloro and fluoro groups create significant steric hindrance around the phenyl ring.

A hypothetical QSAR study on analogs of this compound might explore how changes in the substitution pattern on the phenyl ring affect a specific reactivity metric (e.g., the rate of a reaction at the ethanol hydroxyl group). QSAR studies on structurally related compounds, such as 6-chloro-benzodithiazine derivatives, have shown that parameters like the charge on specific atoms and HOMO energy can be highly involved in determining biological activity. mdpi.com Similarly, studies on other substituted phenyl compounds have successfully used quantum chemical descriptors to predict activity. nih.gov

The table below presents a hypothetical dataset for a QSAR analysis of related analogs, illustrating the types of descriptors used.

| Compound Analog (Substituent X at position 3) | logP (Hydrophobicity) | HOMO Energy (eV) (Electronic) | Molar Refractivity (MR) (Steric) | Hypothetical Reactivity (k) |

| X = -I (Iodo) | 5.1 | -6.2 | 14.0 | 0.85 |

| X = -Br (Bromo) | 4.5 | -6.4 | 8.9 | 1.25 |

| X = -Cl (Chloro) | 4.3 | -6.5 | 6.0 | 1.40 |

| X = -H (Hydrogen) | 3.6 | -6.8 | 1.0 | 2.10 |

This table is for illustrative purposes to demonstrate the QSAR concept. Values are hypothetical and ordered based on established chemical trends.

From such data, a QSAR equation could be derived, for instance: Reactivity = c0 + c1(logP) + c2(HOMO) + c3*(MR)

This equation would allow researchers to predict the reactivity of new, unsynthesized analogs, providing valuable guidance for the design of molecules with desired properties.

Advanced Spectroscopic and Crystallographic Characterization of 1 6 Chloro 2 Fluoro 3 Iodophenyl Ethanol and Its Derivatives

High-Resolution NMR Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1-(6-chloro-2-fluoro-3-iodophenyl)ethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, with the carbon-fluorine coupling providing key diagnostic information. nih.gov

To illustrate, the predicted chemical shifts for the primary structure are presented in the table below. These predictions are based on established substituent effects on aromatic systems. pdx.eduactachemicamalaysia.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Users can filter and sort the data by column.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| CH₃ | ~1.5 | ~24 | Doublet (d) |

| CH-OH | ~5.1 | ~68 | Quartet (q) |

| OH | Variable (2-5) | - | Broad singlet (br s) |

| Ar-H (C4) | ~7.6 | ~138 | Doublet of doublets (dd) |

| Ar-H (C5) | ~7.2 | ~129 | Doublet of doublets (dd) |

| Ar-C1 | - | ~135 | Singlet (s) |

| Ar-C2-F | - | ~160 | Doublet (d, ¹JCF) |

| Ar-C3-I | - | ~95 | Singlet (s) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the methine proton (CH-OH) and the methyl protons (CH₃), confirming the ethanol (B145695) side chain. Correlations between the aromatic protons would also help assign their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signal at ~5.1 ppm in the ¹H spectrum would correlate with the carbon signal at ~68 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for piecing together the molecular skeleton. Key HMBC correlations would link the methyl and methine protons to the aromatic ring (specifically to C1), and the aromatic protons to their neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. A significant NOESY correlation would be expected between the methine proton of the ethanol side chain and the aromatic proton at the C5 position, providing definitive evidence for the connectivity and conformation of the side chain relative to the ring.

Interactive Table 2: Expected 2D NMR Correlations Users can select a technique to view the expected correlations.

| Technique | Correlating Protons (¹H) | Correlating Atoms |

|---|---|---|

| COSY | CH-OH (~5.1 ppm) | CH₃ (~1.5 ppm) |

| COSY | Ar-H (C4) (~7.6 ppm) | Ar-H (C5) (~7.2 ppm) |

| HSQC | CH-OH (~5.1 ppm) | ¹³C at ~68 ppm |

| HSQC | CH₃ (~1.5 ppm) | ¹³C at ~24 ppm |

| HSQC | Ar-H (C4) (~7.6 ppm) | ¹³C at ~138 ppm |

| HSQC | Ar-H (C5) (~7.2 ppm) | ¹³C at ~129 ppm |

| HMBC | CH₃ (~1.5 ppm) | CH-OH Carbon (~68 ppm), Ar-C1 (~135 ppm) |

| HMBC | CH-OH (~5.1 ppm) | Ar-C1 (~135 ppm), Ar-C2 (~160 ppm), Ar-C6 (~130 ppm) |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful technique for identifying and characterizing polymorphs. nih.gov Unlike in solution, molecules in a solid lattice are in a fixed orientation. Different crystal packing arrangements (polymorphs) result in distinct local electronic environments for the carbon nuclei.

These differences manifest as variations in the ¹³C chemical shifts in the ssNMR spectrum. researchgate.netsemanticscholar.org Therefore, each polymorph of this compound would produce a unique ¹³C CP-MAS spectrum. For example, a carbon atom involved in an intermolecular hydrogen bond in one polymorph but not another would likely exhibit a different chemical shift. nih.gov This technique allows for the non-destructive identification of different solid forms and can be used to quantify the composition of polymorphic mixtures.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₈H₇ClIFO), the calculated exact mass of its molecular ion [M]⁺˙ is 315.9218. The observation of an ion at this m/z value in an HRMS analysis would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. libretexts.org In an MS/MS experiment, the molecular ion of this compound (m/z 315.9218) would be isolated and then fragmented by collision-induced dissociation. The resulting product ions are then analyzed. This process provides definitive structural information.

Common fragmentation pathways for alcohols include α-cleavage and dehydration. libretexts.orgyoutube.comyoutube.com

α-Cleavage: Breakage of the bond between the aromatic ring and the ethanol side chain would lead to the formation of a [M-CH₃]⁺ ion.

Dehydration: The loss of a water molecule (18 Da) is a characteristic fragmentation for alcohols, leading to a [M-H₂O]⁺˙ ion. libretexts.org

Other Fragmentations: Subsequent losses of halogen atoms (Cl, F, I) or other small neutral molecules from these primary fragments would provide further structural confirmation.

Interactive Table 3: Predicted HRMS Fragments Users can sort the data and view proposed fragment structures.

| Proposed Fragment | Formula | Calculated Exact Mass (m/z) | Loss from Parent Ion |

|---|---|---|---|

| [M]⁺˙ | C₈H₇ClIFO⁺ | 315.9218 | - |

| [M-CH₃]⁺ | C₇H₄ClIFO⁺ | 300.9056 | CH₃ |

| [M-H₂O]⁺˙ | C₈H₅ClFI⁺ | 297.9111 | H₂O |

| [M-H₂O-I]⁺ | C₈H₅ClF⁺ | 171.0067 | H₂O, I |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. purechemistry.org It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters.

For this compound, which is a chiral molecule, determining the absolute configuration of the stereocenter at the carbinol carbon is crucial. This can be achieved through anomalous dispersion effects. cam.ac.ukwikipedia.org The presence of heavy atoms like iodine and chlorine in the structure significantly enhances this effect, allowing for the unambiguous assignment of the R or S configuration without the need for a chiral reference. mit.edu

The crystallographic analysis also reveals the packing of molecules in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, which would be expected to form between the hydroxyl group of one molecule and an electronegative atom (e.g., oxygen, fluorine, or chlorine) of a neighboring molecule. researchgate.netmdpi.com Other non-covalent interactions, such as halogen bonding (I···O, Cl···O) and π-π stacking between the aromatic rings, can also be identified, providing a complete understanding of the supramolecular architecture. mdpi.comrsc.org

Interactive Table 4: Hypothetical Crystallographic Data This table presents typical parameters that would be obtained from an X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4 |

| b (Å) | 8.3 |

| c (Å) | 25.1 |

| α (°) | 90 |

| β (°) | 94.0 |

| γ (°) | 90 |

| Volume (ų) | 1115 |

| Z (molecules/unit cell) | 4 |

A Flack parameter close to zero would confirm the correct assignment of the absolute stereostructure. wikipedia.org

Single-Crystal X-Ray Diffraction Analysis

A detailed crystallographic data table for this compound, which would include parameters such as crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume (V), number of molecules per unit cell (Z), calculated density, and final R-factor, could not be generated due to the absence of published structural data.

Crystal Packing and Intermolecular Interactions

An in-depth discussion of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, is not possible without the foundational crystallographic information. The analysis of these features relies on the precise atomic coordinates and symmetry operations determined through single-crystal X-ray diffraction.

Applications of 1 6 Chloro 2 Fluoro 3 Iodophenyl Ethanol in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbinol carbon makes 1-(6-chloro-2-fluoro-3-iodophenyl)ethanol a valuable chiral building block in asymmetric synthesis. Enantiomerically pure forms of this alcohol can be obtained through various methods, including asymmetric reduction of the corresponding ketone, 6-chloro-2-fluoro-3-iodoacetophenone, or by chiral resolution of the racemic alcohol.

Asymmetric Reduction:

Catalytic asymmetric hydrogenation of the prochiral ketone using chiral ruthenium or rhodium complexes is a highly efficient method for producing enantiomerically enriched alcohols.

| Catalyst System | Ligand | Enantiomeric Excess (ee) |

| Ru(II)/chiral diphosphine | (R)-BINAP | >95% (for the (R)-alcohol) |

| Rh(III)/chiral diamine | (S,S)-TsDPEN | >98% (for the (S)-alcohol) |

| Note: This data is representative of asymmetric reductions of similar acetophenone derivatives and is presented as a plausible outcome for the synthesis of enantiopure this compound. |

Chiral Resolution:

Kinetic resolution of the racemic alcohol, often catalyzed by lipases through enantioselective acylation, provides an alternative route to the pure enantiomers.

| Enzyme | Acyl Donor | Enantiomeric Excess (ee) of Unreacted Alcohol |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | >99% (for the (S)-alcohol) |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | >98% (for the (R)-alcohol) |

| Note: This data is based on typical lipase-catalyzed resolutions of 1-phenylethanol derivatives and illustrates a potential strategy for resolving racemic this compound. |

The resulting enantiopure alcohol can be used in the synthesis of complex chiral molecules where the stereochemistry of the final product is dictated by this initial stereocenter. The hydroxyl group can be readily converted into other functionalities, such as ethers, esters, and amines, with retention or inversion of configuration, providing access to a wide range of chiral intermediates.

Precursor to Biologically Active Molecules and Functional Materials

The polysubstituted phenyl ring of this compound is a key feature that allows for its use as a precursor in the synthesis of diverse molecular architectures.

The halogen atoms on the phenyl ring serve as handles for various cross-coupling reactions, enabling the construction of complex pharmaceutical scaffolds.

Suzuki Coupling: The iodo group is particularly reactive towards palladium-catalyzed Suzuki coupling with boronic acids, allowing for the introduction of aryl, heteroaryl, or alkyl substituents at the 3-position.

Sonogashira Coupling: The iodo substituent can also undergo palladium-catalyzed Sonogashira coupling with terminal alkynes, leading to the formation of substituted alkynylarenes.

Buchwald-Hartwig Amination: The chloro or iodo groups can participate in palladium-catalyzed Buchwald-Hartwig amination reactions to introduce nitrogen-containing functional groups.

Heck Coupling: The iodo group can be utilized in Heck coupling reactions with alkenes to form new carbon-carbon bonds.

These transformations allow for the elaboration of the aromatic core, leading to the synthesis of novel compounds with potential therapeutic applications. For instance, the introduction of specific heterocyclic moieties via Suzuki coupling could lead to kinase inhibitor scaffolds, a common motif in modern drug discovery.

The unique electronic properties conferred by the fluorine, chlorine, and iodine substituents, combined with the reactive hydroxyl group, make this compound an interesting starting material for functional materials.

Derivatization of the hydroxyl group to form acrylate or methacrylate esters would yield monomers that can be polymerized to produce functional polymers. The high halogen content of these polymers could impart desirable properties such as flame retardancy and high refractive indices. Furthermore, the presence of the aromatic ring can enhance thermal stability.

| Monomer Derivative | Potential Polymer Property |

| 1-(6-Chloro-2-fluoro-3-iodophenyl)ethyl acrylate | High Refractive Index, Flame Retardancy |

| 1-(6-Chloro-2-fluoro-3-iodophenyl)ethyl methacrylate | Enhanced Thermal Stability, Optical Properties |

| Note: These are projected properties based on the chemical structure of the hypothetical monomers. |

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

The sterically hindered and electronically distinct environment of the functional groups in this compound can be exploited to develop novel synthetic methodologies.

The ortho-fluoro group can direct ortho-lithiation, allowing for regioselective functionalization at the adjacent position. The subsequent manipulation of the iodine and chlorine atoms through selective cross-coupling reactions, based on their differential reactivity, can provide access to highly substituted and complex aromatic systems that would be challenging to synthesize through other routes. The development of selective, one-pot, multi-step reaction sequences involving the different halogen atoms would be a significant advancement in synthetic methodology.

Ligand and Catalyst Development Based on the this compound Framework

The chiral backbone of this compound can be incorporated into the design of new chiral ligands for asymmetric catalysis. For example, conversion of the hydroxyl group to a phosphine (B1218219) or an amine would yield potential P- or N-ligands. The steric bulk and electronic nature of the substituted phenyl group could influence the stereochemical outcome of catalytic reactions.

Furthermore, the iodo group can be used to anchor the molecule to a solid support or a larger catalyst framework. This would allow for the development of recyclable heterogeneous catalysts, which are highly desirable for sustainable chemical processes.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 1-(6-chloro-2-fluoro-3-iodophenyl)ethanol and its precursors often relies on traditional batch processes which can be resource-intensive and generate significant waste. A primary challenge is to develop greener and more atom-economical synthetic routes. This includes the exploration of catalytic methods that minimize the use of stoichiometric reagents and the implementation of processes that reduce energy consumption and the use of hazardous solvents.

Biocatalysis, for instance, offers a promising avenue for the enantioselective reduction of the precursor ketone, 1-(6-chloro-2-fluoro-3-iodophenyl)ethanone, to the desired chiral alcohol. The use of engineered ketoreductases could provide high enantioselectivity under mild reaction conditions, thereby reducing the environmental impact of the synthesis.

Exploration of Novel Reactivity Patterns for the Multi-Halogenated Aryl System

The presence of three different halogen atoms (Cl, F, I) on the aromatic ring of this compound offers a rich playground for exploring selective chemical transformations. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) can be exploited to perform sequential and site-selective cross-coupling reactions.

Future research could focus on developing novel catalytic systems that can selectively activate one C-X bond in the presence of others. For example, palladium- or copper-catalyzed cross-coupling reactions could be fine-tuned to selectively functionalize the iodinated position, leaving the chloro and fluoro substituents intact for subsequent transformations. This would open up pathways to a diverse range of analogues of complex molecules for structure-activity relationship (SAR) studies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in the pharmaceutical and fine chemical industries. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for process automation and integration.

Developing a continuous flow process for the synthesis of this compound and its subsequent conversion to downstream products could lead to significant improvements in efficiency and scalability. This would involve the design of microreactors and packed-bed reactors for the key reaction steps, as well as the integration of in-line analytical techniques for real-time monitoring and control. Automated synthesis platforms can further accelerate the exploration of reaction conditions and the rapid synthesis of compound libraries based on the this compound scaffold.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern organic synthesis. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different halogenated positions in the aryl ring, guiding the rational design of selective synthetic strategies.

Advanced computational models can also be used to simulate reaction mechanisms and predict the outcomes of different catalytic systems. This predictive power can significantly reduce the experimental effort required to optimize reaction conditions and can accelerate the discovery of novel reactivity patterns. Machine learning algorithms, trained on large datasets of chemical reactions, could also be used to predict optimal synthetic routes and reaction conditions for the synthesis of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.